4-Bromo-3-hydroxy-3-vinylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-hydroxy-3-vinylindolin-2-one is a compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 4-Bromo-3-hydroxy-3-vinylindolin-2-one typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The vinyl group can be introduced via a Heck alkylation of an intermediate ketone enolate . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
4-Bromo-3-hydroxy-3-vinylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted indole derivatives .
Scientific Research Applications
4-Bromo-3-hydroxy-3-vinylindolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydroxy-3-vinylindolin-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
4-Bromo-3-hydroxy-3-vinylindolin-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
What sets this compound apart is its unique combination of a bromine atom, a hydroxy group, and a vinyl group on the indole core, which can lead to distinct chemical reactivity and biological activity .
Properties
CAS No. |
1190319-55-1 |
---|---|
Molecular Formula |
C10H8BrNO2 |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
4-bromo-3-ethenyl-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C10H8BrNO2/c1-2-10(14)8-6(11)4-3-5-7(8)12-9(10)13/h2-5,14H,1H2,(H,12,13) |
InChI Key |
GFBFTJCBMSIUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(C2=C(C=CC=C2Br)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.